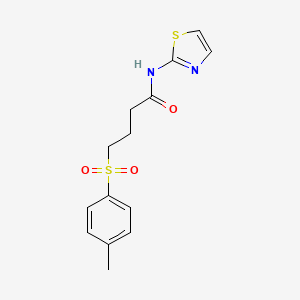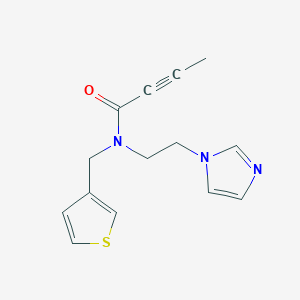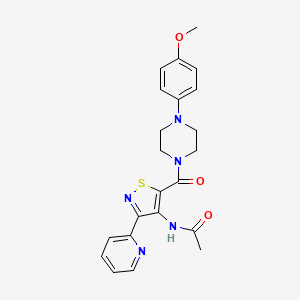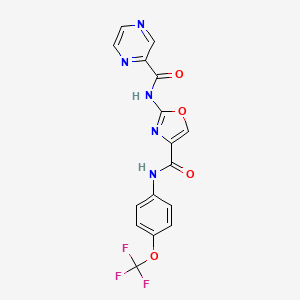
N-(thiazol-2-yl)-4-tosylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(thiazol-2-yl)-4-tosylbutanamide” is a compound that contains a thiazole ring. The thiazole ring is an important heterocycle in the world of chemistry. It consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Synthesis Analysis
The synthesis of compounds containing a thiazole ring has been reported in various studies. For instance, Farag et al. synthesized new heterocyclic compounds with the starting compound 4-amino-N-(thiazol-2-yl)benzene sulfonamide .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as IR, 1H NMR, and 13C NMR spectroscopy .Chemical Reactions Analysis
Compounds containing a thiazole ring can undergo various chemical reactions. For example, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, the thermal behavior of similar compounds has been investigated using thermogravimetric and differential thermal analysis techniques .科学的研究の応用
Corrosion Inhibition
Thiazole derivatives have been extensively studied for their role as corrosion inhibitors in different metals. For instance, 2-amino-4-methyl-thiazole (2A4MT) demonstrated high corrosion inhibition efficiency for mild steel in HCl solution, attributed to its strong adsorption on the metal surface, forming a protective barrier film (Yüce et al., 2014). Similarly, benzothiazole derivatives showed significant inhibition efficiency against steel corrosion in HCl solutions, highlighting the potential of thiazole compounds in corrosion protection (Hu et al., 2016).
Antimicrobial Coatings
Thiazole derivatives have been utilized in the development of antimicrobial coatings. A study on coumarin-thiazole derivative 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one revealed its potential to impart antimicrobial properties when incorporated into polyurethane varnishes, demonstrating effective antimicrobial activity against various microorganisms (El‐Wahab et al., 2014).
Antiviral Activity
Thiadiazole sulfonamides, related to thiazole compounds, have shown promising antiviral activities. A study synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and tested them for anti-tobacco mosaic virus activity, identifying compounds with significant antiviral effects (Chen et al., 2010).
Superoxide Dismutase (SOD) Mimics
Research on dinuclear copper(II) complexes with N-substituted sulfonamide ligands, including thiazole derivatives, explored their role as superoxide dismutase (SOD) mimics. These complexes exhibit high SOD activity, suggesting their potential therapeutic applications in conditions related to oxidative stress (Cejudo-Marín et al., 2004).
Mechanosynthesis of Pharmaceuticals
The first application of mechanochemistry for the synthesis of sulfonyl-(thio)ureas, including known anti-diabetic drugs like tolbutamide and glibenclamide, showcases the utility of thiazole derivatives in the efficient and eco-friendly production of pharmaceutical compounds (Tan et al., 2014).
Safety and Hazards
将来の方向性
作用機序
Target of Action
N-(thiazol-2-yl)-4-tosylbutanamide is a synthetic compound that combines thiazole and sulfonamide, groups with known antibacterial activity . The primary targets of this compound are bacterial cells, specifically both Gram-negative and Gram-positive bacteria .
Mode of Action
The compound interacts with its targets through a distinctive mode of action. It has been found to display potent antibacterial activity when used in conjunction with a cell-penetrating peptide called octaarginine . This complex creates pores in the bacterial cell membranes, leading to faster killing-kinetics towards bacterial cells .
Biochemical Pathways
It is known that thiazoles, a key component of the compound, can activate or inhibit various biochemical pathways and enzymes when they enter physiological systems . This can lead to changes in the biological system, potentially disrupting the normal functioning of bacterial cells .
Pharmacokinetics
The compound’s potent antibacterial activity suggests that it may have favorable pharmacokinetic properties that allow it to reach its bacterial targets effectively .
Result of Action
The result of the compound’s action is the disruption of bacterial cell function, leading to their death . The compound exhibits potent antibacterial activity against multiple strains of bacteria, including S. aureus and A. xylosoxidans .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a cell-penetrating peptide like octaarginine can enhance the compound’s antibacterial activity . .
特性
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-(1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-11-4-6-12(7-5-11)21(18,19)10-2-3-13(17)16-14-15-8-9-20-14/h4-9H,2-3,10H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYUDMXVLOLRFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine](/img/structure/B2453258.png)

acetic acid](/img/structure/B2453261.png)

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2453265.png)

![(E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2453267.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2453271.png)
![N-cyclohexyl-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2453277.png)


